1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
CAS No.: 2091620-64-1
Cat. No.: VC3158221
Molecular Formula: C10H7N3O2S
Molecular Weight: 233.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2091620-64-1 |
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Molecular Formula | C10H7N3O2S |
Molecular Weight | 233.25 g/mol |
IUPAC Name | 2-(cyanomethyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C10H7N3O2S/c11-3-4-13-8(10(14)15)6-7(12-13)9-2-1-5-16-9/h1-2,5-6H,4H2,(H,14,15) |
Standard InChI Key | CFIBOLVUTCKWHS-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)C2=NN(C(=C2)C(=O)O)CC#N |
Canonical SMILES | C1=CSC(=C1)C2=NN(C(=C2)C(=O)O)CC#N |
Introduction
Structural Characteristics and Related Compounds
Molecular Structure
The target compound 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid features several key structural elements:
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A central pyrazole ring with the carboxylic acid group at the 5-position
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A thiophen-2-yl substituent at the 3-position of the pyrazole ring
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A cyanomethyl group attached to the N1 position of the pyrazole
This structure bears significant similarity to 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid, which differs only in the position of the carboxylic acid group (4-position versus 5-position). The structural relationship provides a foundation for understanding the target compound's properties.
Structural Analogues
Several structural analogues appear in the literature that share components with our target compound:
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1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid: Contains identical functional groups with a different carboxylic acid position.
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1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid: Shares the same core structure but lacks the thiophene substituent .
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1-(3-Cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Contains a pyrazole-5-carboxylic acid core with different substituents .
The chemical characteristics of these compounds can inform our understanding of the target molecule's properties.
Structural Comparison Table
Physical and Chemical Properties
Predicted Properties
Based on its structural similarities to known compounds, the following physical and chemical properties can be predicted for 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid:
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Molecular Weight: Expected to be approximately 233 g/mol, similar to its 4-carboxylic acid isomer
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Appearance: Likely a crystalline solid at room temperature
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Solubility: Probable limited solubility in water due to the aromatic rings; better solubility in organic solvents like DMSO, DMF, or alcohols
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Acidity: The carboxylic acid group would contribute acidic properties, likely with a pKa in the range of 4-5
Spectroscopic Characteristics
The compound would exhibit characteristic spectroscopic profiles:
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NMR Spectroscopy: Distinct signals for the thiophene protons (typically 6.9-7.5 ppm), pyrazole proton (typically 7.0-8.0 ppm), and cyanomethyl group (typically 5.0-5.5 ppm)
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IR Spectroscopy: Characteristic bands for C=O stretching (approximately 1700 cm⁻¹), C≡N stretching (approximately 2250 cm⁻¹), and O-H stretching (broad band at approximately 3000-3500 cm⁻¹)
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Mass Spectrometry: Expected molecular ion peak at m/z ≈ 233, with fragmentation patterns reflecting the loss of the carboxylic acid group and cleavage of the cyanomethyl unit
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